2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound with the molecular formula C8H5F2NO2S2. It is known for its applications in various fields, including medicine and agriculture, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of benzo[d]isothiazol-3(2H)-one with 2,2-difluoroethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides
Mechanism of Action
The mechanism of action of 2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
- Benzothiazole-2-thiol derivatives
Uniqueness
2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to its difluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H7F2NO3S2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-(2,2-difluoroethylsulfanyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C9H7F2NO3S2/c10-8(11)5-16-12-9(13)6-3-1-2-4-7(6)17(12,14)15/h1-4,8H,5H2 |
InChI Key |
DMVZJKHFUXJCCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SCC(F)F |
Origin of Product |
United States |
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